10-bromo-6-(5-nitro-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Overview
Description
10-bromo-6-(5-nitro-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a useful research compound. Its molecular formula is C17H14BrN5O4S and its molecular weight is 464.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.99499 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Properties
Research on nitrofuryl-containing compounds, such as those involving the synthesis of triazolo and thiadiazine derivatives, highlights their potential antibacterial properties. For instance, the synthesis and structural characterization of nitrofuryl triazolo[3,4-b]-1,3,4-thiadiazines have shown that these compounds exhibit in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria (Holla, B., Kalluraya, B., Sridhar, K., Drake, E., Thomas, L.M., Bhandary, K., Levine, M.J., 1994). This suggests that derivatives including "10-bromo-6-(5-nitro-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine" could have similar applications in combating bacterial infections.
Antiviral Effects
The effects of a prophage inducer, a nitrofuran derivative, on the DNA metabolism in Escherichia coli have been studied, indicating potential antiviral applications. A nitrofuran derivative was found to be a potent inducing agent for the formation of λ-phage in Escherichia coli K12(λ) cells, inhibiting the net increase in DNA without affecting RNA or protein concentration (Kato, K., Sugino, Y., Endo, H., 1966). This suggests that similar nitrofuryl compounds might be explored for antiviral therapies.
Heterocyclic Compound Synthesis
Studies on the synthesis of furan compounds and their cyclization derivatives highlight the chemical versatility and potential pharmaceutical applications of nitrofuryl-containing heterocycles (Hirao, I., Kato, Y., Hayakawa, T., Tateishi, H., 1971). The development of methods for synthesizing these compounds is crucial for exploring their full range of applications in medicinal chemistry.
Properties
IUPAC Name |
10-bromo-6-(5-nitrofuran-2-yl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN5O4S/c1-2-7-28-17-20-16-14(21-22-17)10-8-9(18)3-4-11(10)19-15(27-16)12-5-6-13(26-12)23(24)25/h3-6,8,15,19H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQHHAWITAWTTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(O4)[N+](=O)[O-])N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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